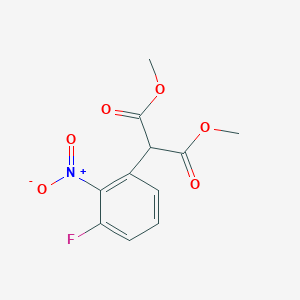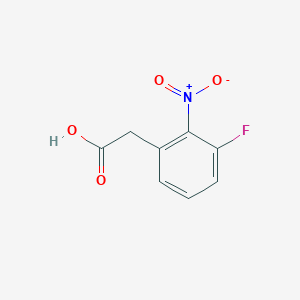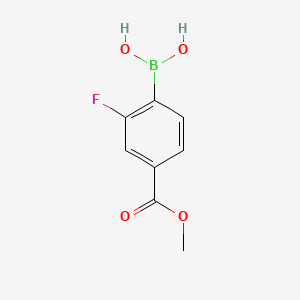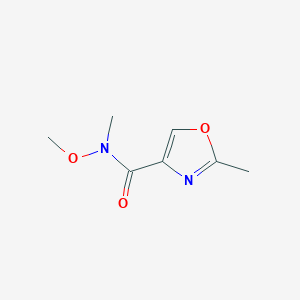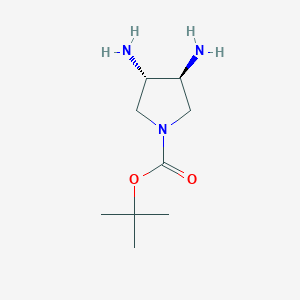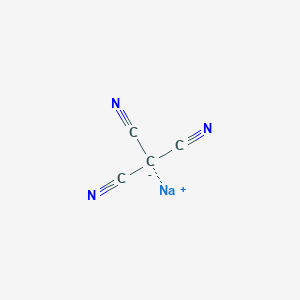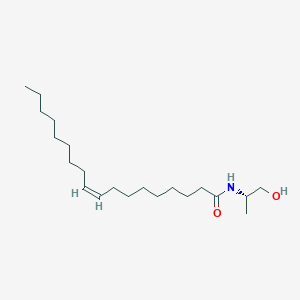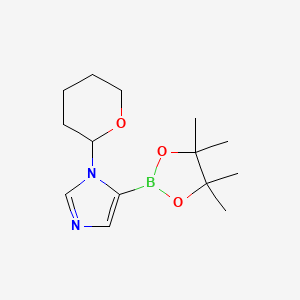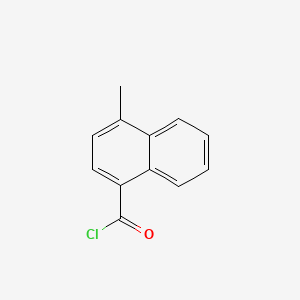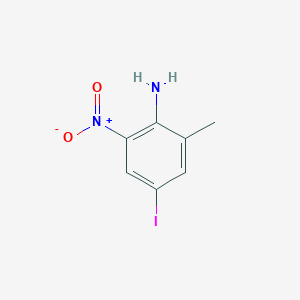
6-Iodo-4-nitro-1H-indazole
Overview
Description
The compound "6-Iodo-4-nitro-1H-indazole" is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of both iodo and nitro substituents on the indazole ring can significantly influence the compound's chemical behavior and biological activity.
Synthesis Analysis
The synthesis of indazole derivatives typically involves the reaction of precursors such as benzylidene tetralones with hydrazine in acetic acid. In the case of 6-nitro indazole derivatives, the nitro group is introduced to provide specific electronic and steric characteristics that can enhance the compound's biological activity. For instance, the synthesis of new substituted benzo[g]indazoles functionalized with 6-nitro groups has been reported to yield compounds with significant antiproliferative activity against cancer cell lines .
Molecular Structure Analysis
The molecular structure of indazole derivatives, including those with nitro substituents, is characterized by a nearly planar indazole ring system. This planarity can affect the molecule's stacking and intermolecular interactions. For example, in the case of 2,3-dimethyl-6-nitro-2H-indazole, the indazole ring system is almost planar, which allows for specific intermolecular interactions such as C—H⋯O contacts and aromatic π–π stacking . These interactions can stabilize the crystal structure and influence the compound's physical properties.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The nitro group, in particular, is a versatile functional group that can participate in reduction reactions to form amino derivatives or can be involved in electrophilic aromatic substitution reactions. The iodo substituent also provides a site for further functionalization through nucleophilic substitution reactions. The reactivity of these groups can be exploited to synthesize a wide range of indazole-based compounds with tailored properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of "6-Iodo-4-nitro-1H-indazole" would be influenced by the presence of the iodo and nitro groups. These substituents can affect the compound's melting point, solubility, and stability. The nitro group, in particular, can contribute to the compound's sensitivity to temperature and impact its thermal decomposition behavior. The iodo substituent can increase the molecular weight and influence the compound's density and refractive index. The specific physical and chemical properties of such a compound would need to be characterized through experimental studies, including NMR, infrared spectroscopy, and X-ray crystallography, as seen in related compounds .
Scientific Research Applications
Synthesis and Chemical Properties
- Development of Synthetic Methodologies : Research has focused on synthesizing indazole derivatives, including iodo-nitro triazoles, showcasing efficient synthetic routes and characterizations. These methodologies provide a foundation for creating compounds with potential applications in medicinal chemistry and material sciences (Chand et al., 2016).
- Exploration of Heterocyclic Systems : Studies have also involved the synthesis of SF5-substituted indazoles, including various derivatives showcasing the versatility of the indazole core for developing biologically active compounds and materials (Kanishchev & Dolbier, 2018).
Biological Activity
- Antibacterial and Antifungal Activities : Indazole derivatives have been evaluated for their antibacterial, antifungal, and antitubercular activities. These compounds show promise in developing new therapeutic agents against various infections (Samadhiya et al., 2012).
- Inhibitory Effects on Nitric Oxide Synthases : Certain indazole compounds have been identified as potent inhibitors of nitric oxide synthases, indicating their potential in treating conditions associated with nitric oxide overproduction (Cottyn et al., 2008).
Material Science
- Development of Green Dyes : Indazole derivatives have been utilized in the synthesis of green dyes, showing potential for applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and other technologies requiring high-performance colorants (Pordel et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-Iodo-4-nitro-1H-indazole are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes. Another target is Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme that plays a significant role in the immune response and has been linked to cancer pathogenesis .
Mode of Action
6-Iodo-4-nitro-1H-indazole interacts with its targets by inhibiting their activity. By inhibiting NOS, it reduces the production of nitric oxide . As an IDO1 inhibitor, it prevents the conversion of tryptophan into kynurenine, a process that can suppress the immune response .
Biochemical Pathways
The inhibition of NOS and IDO1 affects several biochemical pathways. The reduction in nitric oxide production can influence vasodilation, neurotransmission, and immune response . The inhibition of IDO1 disrupts the kynurenine pathway, which can lead to an enhanced immune response against cancer cells .
Result of Action
The inhibition of NOS and IDO1 by 6-Iodo-4-nitro-1H-indazole can lead to various molecular and cellular effects. For instance, the suppression of nitric oxide production can affect vascular tone, neurotransmission, and immune cell activity . The inhibition of IDO1 can enhance the immune response against cancer cells, potentially leading to their destruction .
Action Environment
The action, efficacy, and stability of 6-Iodo-4-nitro-1H-indazole can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should also be prevented .
properties
IUPAC Name |
6-iodo-4-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYFPOXUPDVFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646207 | |
| Record name | 6-Iodo-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-4-nitro-1H-indazole | |
CAS RN |
885519-91-5 | |
| Record name | 6-Iodo-4-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodo-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




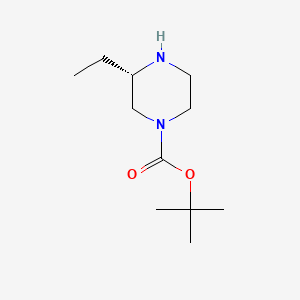
![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)
